Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate
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Overview
Description
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a dimethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate typically involves multiple steps:
Formation of the Benzyloxycarbonyl-Protected Amino Group: This step involves the protection of an amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Introduction of the Dimethoxyphosphoryl Group: This can be achieved by reacting the protected amino compound with dimethyl phosphite under suitable conditions.
Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: May be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzyloxycarbonyl group can influence the compound’s stability and reactivity, while the dimethoxyphosphoryl group may affect its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(methoxyphosphoryl)acetate: Similar structure but with one less methoxy group.
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(phosphoryl)acetate: Lacks the methoxy groups entirely.
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)propanoate: Similar structure with a propanoate group instead of an acetate group.
Uniqueness
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the benzyloxycarbonyl-protected amino group and the dimethoxyphosphoryl group makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20NO7P/c1-4-21-13(16)12(23(18,19-2)20-3)15-14(17)22-10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCIYRLSZNPVJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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